Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-
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Overview
Description
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- is an organic compound with a complex structure that includes a phenol group, a tertiary butyl group, and an amino alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- typically involves the reaction of phenol with a suitable amine and a tertiary butyl group. One common method is the Mannich reaction, where phenol reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic effects.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism by which Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,4-bis(1,1-dimethylethyl)
- Phenol, 2-(1,1-dimethylethyl)
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
Uniqueness
Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]- is unique due to its combination of a phenol group, a tertiary butyl group, and an amino alcohol moiety.
Properties
CAS No. |
25452-26-0 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,8-13)12-7-9-5-3-4-6-10(9)14/h3-6,12-14H,7-8H2,1-2H3 |
InChI Key |
CVGXHJDGKBVAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=CC=C1O |
Origin of Product |
United States |
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